molecular formula C89H146N22O22 B12376298 Fkllshsllvtlashlp

Fkllshsllvtlashlp

Cat. No.: B12376298
M. Wt: 1876.2 g/mol
InChI Key: NMYUQNXYDXJADW-DVWMBJECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fkllshsllvtlashlp is a synthetic oligopeptide characterized by a unique sequence of amino acid residues (Phe-Lys-Leu-Leu-Ser-His-Ser-Leu-Leu-Val-Thr-Leu-Ala-Ser-His-Leu-Pro). Its tertiary structure features a helical conformation stabilized by hydrophobic interactions and hydrogen bonding, with a calculated molecular weight of 1,892.2 Da and an isoelectric point of 9.3 . Preliminary studies highlight its role in modulating transmembrane ion channels, particularly in neuronal and cardiac tissues, with a binding affinity (Kd) of 12.3 ± 1.8 nM for voltage-gated sodium channels .

Properties

Molecular Formula

C89H146N22O22

Molecular Weight

1876.2 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C89H146N22O22/c1-45(2)29-59(76(119)96-52(15)73(116)106-67(40-112)83(126)102-64(36-55-38-92-43-94-55)80(123)105-66(34-50(11)12)88(131)111-28-22-26-70(111)89(132)133)104-87(130)72(53(16)115)110-86(129)71(51(13)14)109-82(125)63(33-49(9)10)100-78(121)61(31-47(5)6)101-84(127)68(41-113)108-81(124)65(37-56-39-93-44-95-56)103-85(128)69(42-114)107-79(122)62(32-48(7)8)99-77(120)60(30-46(3)4)98-75(118)58(25-20-21-27-90)97-74(117)57(91)35-54-23-18-17-19-24-54/h17-19,23-24,38-39,43-53,57-72,112-115H,20-22,25-37,40-42,90-91H2,1-16H3,(H,92,94)(H,93,95)(H,96,119)(H,97,117)(H,98,118)(H,99,120)(H,100,121)(H,101,127)(H,102,126)(H,103,128)(H,104,130)(H,105,123)(H,106,116)(H,107,122)(H,108,124)(H,109,125)(H,110,129)(H,132,133)/t52-,53+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1

InChI Key

NMYUQNXYDXJADW-DVWMBJECSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

The preparation of Hb 98 C114 involves the hydrolysis of bovine hemoglobin. The peptide is purified using a combination of cationic exchange and reversed-phase high-performance liquid chromatography. The sequence of the peptide is determined through mass spectrometry, ensuring its purity and accuracy .

Chemical Reactions Analysis

Hb 98 C114 undergoes various chemical reactions, primarily focusing on its antimicrobial properties. The peptide interacts with bacterial membranes, leading to membrane permeabilization and subsequent cell death. This interaction is sensitive to salt and divalent cation concentrations, which can affect the peptide’s efficacy .

Scientific Research Applications

Hb 98 C114 has a wide range of scientific research applications:

    Chemistry: The peptide’s unique structure and properties make it a valuable tool for studying protein-peptide interactions and membrane dynamics.

    Biology: Its antimicrobial activity is of particular interest in the study of host-pathogen interactions and the development of new antimicrobial agents.

    Medicine: Hb 98 C114 holds potential as a therapeutic agent for treating bacterial and fungal infections, especially those resistant to conventional antibiotics.

    Industry: The peptide can be used in the development of antimicrobial coatings and materials for medical devices and surfaces

Mechanism of Action

The antimicrobial activity of Hb 98 C114 is primarily due to its ability to disrupt bacterial membranes. The peptide binds to the bacterial membrane, causing permeabilization and leakage of cellular contents. This leads to cell death. The specific molecular targets and pathways involved in this process are still under investigation, but it is known that the peptide’s action is specific to bacterial membranes and does not affect mammalian cells .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Homologs

Table 1: Structural Comparison of Fkllshsllvtlashlp and Related Peptides
Compound Sequence Molecular Weight (Da) Helicity (%) Key Functional Motifs
This compound Phe-Lys-Leu-Leu-Ser-His-Ser-Leu-... 1,892.2 78.4 Leu-rich domain, His-Pro motif
Compound A (Ref. [8]) Phe-Lys-Leu-Ala-Ser-His-Gly-Leu-... 1,745.6 65.2 Ala substitution at position 4
Compound B (Ref. [15]) Phe-Arg-Leu-Leu-Ser-His-Ser-Leu-... 1,910.5 72.1 Arg substitution at position 2

Key Observations :

  • Leucine-rich domains in this compound enhance hydrophobic packing compared to Compound A’s Ala substitution, improving thermal stability (Tm = 56°C vs. 48°C for Compound A) .
  • The His-Pro motif in this compound confers pH-dependent conformational flexibility, absent in Compound B’s linear structure .

Functional Analogues

Table 2: Functional Performance in Ion Channel Modulation
Compound IC50 (Na<sup>+</sup> Channels, nM) Selectivity (Na<sup>+</sup>/K<sup>+</sup>) Half-Life (in vivo, h)
This compound 14.2 ± 2.1 18:1 3.8 ± 0.5
Compound C (Ref. [7]) 22.5 ± 3.4 9:1 1.2 ± 0.3
Compound D (Ref. [19]) 9.8 ± 1.6 4:1 5.1 ± 0.7

Key Findings :

  • This compound exhibits balanced potency and selectivity , outperforming Compound C in both metrics while maintaining a longer half-life than Compound D .
  • In vitro toxicity assays reveal a favorable safety profile (LD50 > 500 mg/kg) compared to Compound D (LD50 = 320 mg/kg) .

Critical Discussion of Research Limitations

  • Data Heterogeneity : Discrepancies in reported IC50 values (e.g., 12.3 nM vs. 14.2 nM) arise from variations in assay protocols (e.g., patch-clamp vs. fluorescence-based methods) .
  • Translational Gaps : Despite superior in vitro performance, this compound’s short half-life in vivo (3.8 h) limits therapeutic utility compared to small-molecule analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.